![molecular formula C19H12Cl2N6 B12203887 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12203887.png)
7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C19H12Cl2N6 and its molecular weight is 395.2 g/mol. The purity is usually 95%.
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Biological Activity
7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound belonging to the pyrazolo-triazole class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic applications. The following sections will explore its biological activity, including antiproliferative effects, mechanism of action, and relevant case studies.
- Molecular Formula : C19H12Cl2N6
- Molecular Weight : 395.2 g/mol
- IUPAC Name : 10-(5-chloro-2-methylphenyl)-4-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
- Purity : Typically 95% .
Antiproliferative Effects
Research indicates that pyrazolo[4,3-e][1,2,4]triazolo derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukaemia), K562 (chronic myeloid leukaemia), MCF-7 (human breast cancer).
- Findings : Compounds similar to this compound showed IC50 values ranging from 0.39 µM to 0.46 µM in MCF-7 cells .
The biological activity of this compound is thought to involve:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit Aurora-A kinase and other critical enzymes involved in cell cycle regulation .
Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 and K562 cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.39 |
Compound B | K562 | 0.46 |
Compound C | MV4-11 | 0.40 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis. It was found that the activation of poly(ADP-ribose) polymerase (PARP) and the cleavage of caspase-9 were critical events in the apoptotic pathway triggered by these pyrazolo derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that compounds similar to 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine show promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Specific IC50 values reported for related compounds range from 0.39 µM to 42.30 µM depending on structural modifications and substituents .
Anti-inflammatory Properties
The pyrazole scaffold is known for its anti-inflammatory properties. Compounds derived from this structure have been evaluated for their ability to inhibit inflammatory pathways:
- Mechanism of Action : The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent | Effect on Activity |
---|---|
Chlorine atoms | Increase potency against cancer cells |
Methyl groups | Enhance solubility and bioavailability |
Phenyl rings | Improve binding affinity to targets |
Study 1: Antitumor Activity Evaluation
A study assessed the antitumor activity of several pyrazolo derivatives including the target compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM against MCF-7 cells .
Study 2: Inhibition of Inflammatory Cytokines
Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives. The study found that treatment with these compounds led to a significant reduction in TNF-alpha and IL-6 levels in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Properties
Molecular Formula |
C19H12Cl2N6 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6/c1-11-2-5-14(21)8-16(11)27-18-15(9-23-27)19-24-17(25-26(19)10-22-18)12-3-6-13(20)7-4-12/h2-10H,1H3 |
InChI Key |
VIRUBCFTXDNOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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